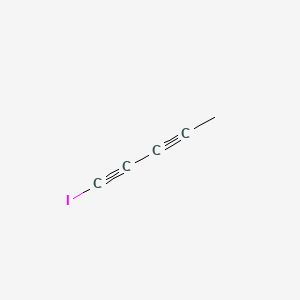
1,3-Pentadiyne, 1-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Pentadiyne, 1-iodo- is an organic compound with the molecular formula C5H3I It is a derivative of 1,3-pentadiyne, where one of the hydrogen atoms is replaced by an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Pentadiyne, 1-iodo- can be synthesized through various methods. One common approach involves the iodination of 1,3-pentadiyne using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, and the product can be purified through standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of 1,3-pentadiyne, 1-iodo- is less common due to its specialized applications. it can be produced on a larger scale using similar iodination methods, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Pentadiyne, 1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The triple bonds in the compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in non-polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Corresponding substituted pentadiynes.
Addition: Dihalogenated or halogenated pentenes.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1,3-Pentadiyne, 1-iodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-pentadiyne, 1-iodo- involves its reactivity with various reagents. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The triple bonds in the compound provide sites for addition reactions, allowing the incorporation of different functional groups. These reactions are often catalyzed by transition metals or other catalysts, which enhance the reactivity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Pentadiene: A hydrocarbon with similar structure but without the iodine atom.
1,3-Pentadiyne: The parent compound without the iodine substitution.
1-Iodo-2-butyne: Another iodinated alkyne with a different carbon chain length.
Uniqueness
1,3-Pentadiyne, 1-iodo- is unique due to the presence of both triple bonds and an iodine atom, which confer distinct reactivity patterns. The iodine atom makes it a versatile intermediate in organic synthesis, allowing for various functionalizations that are not possible with non-iodinated analogs .
Eigenschaften
CAS-Nummer |
40201-91-0 |
|---|---|
Molekularformel |
C5H3I |
Molekulargewicht |
189.98 g/mol |
IUPAC-Name |
1-iodopenta-1,3-diyne |
InChI |
InChI=1S/C5H3I/c1-2-3-4-5-6/h1H3 |
InChI-Schlüssel |
ZYWAFJXPPXRZAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


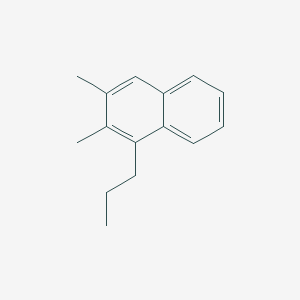
![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
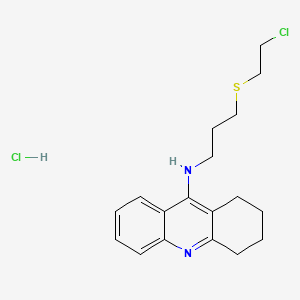
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
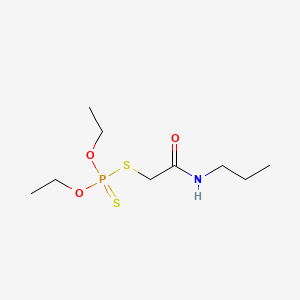
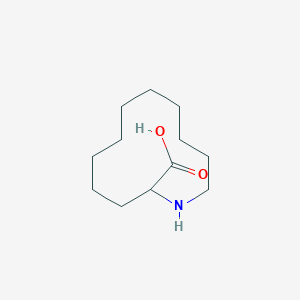
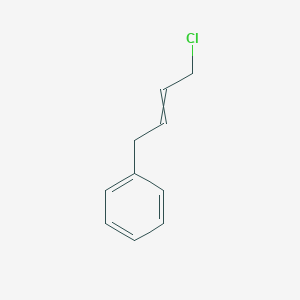
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
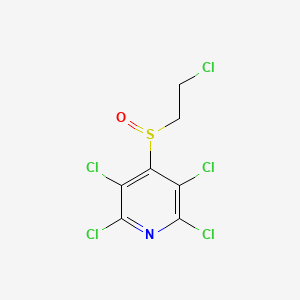
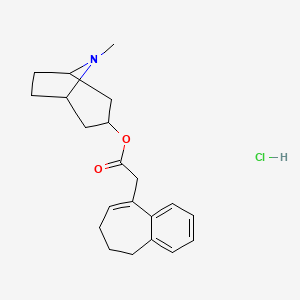
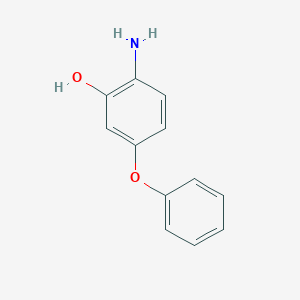
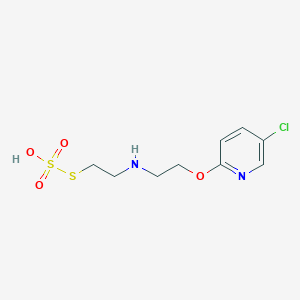
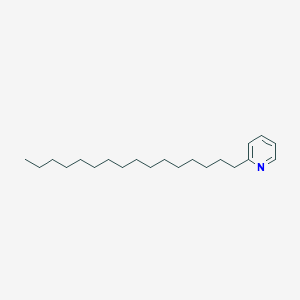
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
